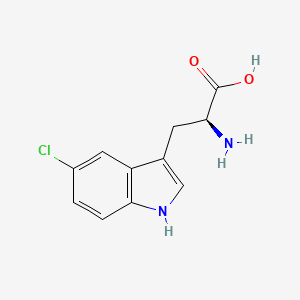

5-Chloro-L-tryptophan

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966874 | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-15-4 | |

| Record name | 5-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Chloro-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 5-Chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan. This compound serves as a valuable building block in the synthesis of novel peptides and pharmacologically active molecules. The methodologies detailed herein, including a chiral auxiliary-facilitated Strecker synthesis and an enzymatic resolution approach, offer robust pathways to obtaining high-purity this compound for research and development applications.

Synthesis of this compound

Two principal synthetic routes are outlined for the preparation of enantiomerically pure this compound: an asymmetric Strecker synthesis and a method involving enzymatic resolution of a racemic mixture.

Asymmetric Strecker Synthesis

This method facilitates the direct synthesis of the desired L-enantiomer through the use of a chiral auxiliary. The overall workflow involves the preparation of an aldehyde intermediate from 5-chloroindole, followed by a three-step sequence of imine formation, cyanidation, and hydrolysis.

Step 1: Synthesis of 5-chloro-1H-indole-3-carbaldehyde

A solution of 5-chloroindole in anhydrous N,N-dimethylformamide (DMF) is cooled to 0°C. Phosphoryl chloride is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured into ice water and neutralized with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried to yield 5-chloro-1H-indole-3-carbaldehyde.

Step 2: Synthesis of 3-(5-chloro-1H-indol-3-yl)acrylaldehyde

To a solution of 5-chloro-1H-indole-3-carbaldehyde in a mixture of tetrahydrofuran (THF) and methanol, (triphenylphosphoranylidene)acetaldehyde is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to give 3-(5-chloro-1H-indol-3-yl)acrylaldehyde.

Step 3: Asymmetric Strecker Reaction

3-(5-chloro-1H-indol-3-yl)acrylaldehyde is dissolved in a suitable solvent such as methanol. A chiral amine, for example, (R)-(-)-phenylglycinol, is added, followed by the addition of a cyanide source like trimethylsilyl cyanide (TMSCN). The reaction is stirred at room temperature until completion.

Step 4: Hydrolysis and Deprotection

The resulting α-aminonitrile is hydrolyzed without purification using a strong acid, such as 6 M hydrochloric acid, at reflux. Following hydrolysis, the chiral auxiliary is removed, and the crude this compound is isolated.

Enzymatic Resolution of N-Acetyl-5-chloro-DL-tryptophan

This alternative route involves the non-stereoselective synthesis of the racemic N-acetylated tryptophan derivative, followed by an enzymatic resolution step that selectively hydrolyzes the L-enantiomer.

Step 1: Synthesis of N-acetyl-5-chloro-DL-tryptophan

5-chloroindole and L-serine are dissolved in acetic acid, and acetic anhydride is added. The mixture is heated at approximately 70-75°C for 4 hours. After cooling, the reaction mixture is concentrated, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried and evaporated to yield crude N-acetyl-5-chloro-DL-tryptophan.

Step 2: Enzymatic Resolution

The crude N-acetyl-5-chloro-DL-tryptophan is dissolved in a phosphate buffer at pH 8.0, containing a small amount of cobalt(II) chloride. Acylase I from Aspergillus melleus is added, and the mixture is stirred at 37°C for 24 hours, maintaining the pH at 8.0 with the addition of a base like lithium hydroxide. The enzyme is then denatured by heating, and the mixture is filtered.

Step 3: Separation of L- and D-enantiomers

The filtrate is acidified to approximately pH 3 with hydrochloric acid and extracted with ethyl acetate to remove the unreacted N-acetyl-5-chloro-D-tryptophan. The aqueous layer, containing the desired this compound, is then collected.

Purification of this compound

The crude product obtained from either synthetic route requires purification to achieve the high purity necessary for applications in drug development and biochemical studies. The primary methods for purification are recrystallization and reversed-phase high-performance liquid chromatography (RP-HPLC).

Recrystallization

Recrystallization is an effective method for purifying crude this compound. A common solvent system is a mixture of water and acetic acid.

The crude this compound is dissolved in a minimal amount of hot aqueous acetic acid (e.g., 50% acetic acid in water). The hot solution is treated with activated carbon to remove colored impurities and then filtered. The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with cold water, and dried under vacuum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving very high purity, RP-HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.

The crude this compound is dissolved in the mobile phase and filtered before injection. The separation is performed on a preparative C18 column. A common mobile phase is a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). The fractions containing the pure product, as determined by UV detection (typically at 280 nm), are collected and lyophilized to yield the final high-purity product.

Quantitative Data Summary

The following tables summarize the typical yields and purities that can be expected from the described synthesis and purification methods. It is important to note that specific yields and purities may vary depending on the exact reaction conditions and the scale of the synthesis. The data for this compound is estimated based on reported values for the closely related 6-Chloro-L-tryptophan due to the limited availability of specific quantitative data for the 5-chloro isomer.

| Synthesis Method | Starting Material | Product | Estimated Yield (%) |

| Asymmetric Strecker Synthesis | 3-(5-chloro-1H-indol-3-yl)acrylaldehyde | This compound | 60-70 |

| Enzymatic Resolution | N-acetyl-5-chloro-DL-tryptophan | This compound | 35-45 (from racemate) |

| Purification Method | Starting Material | Product | Estimated Recovery (%) | Estimated Purity (%) |

| Recrystallization | Crude this compound | Crystalline this compound | 80-90 | >98 |

| RP-HPLC | Crude or Recrystallized this compound | High-purity this compound | >90 | >99 |

Application in Peptide Synthesis

This compound is a valuable building block for the solid-phase peptide synthesis (SPPS) of modified peptides. Its incorporation can influence the peptide's conformation, stability, and biological activity. The workflow typically involves the use of the Fmoc-protected form of the amino acid.

This compound is dissolved in a mixture of water and acetone. Sodium bicarbonate is added, followed by the portion-wise addition of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in acetone. The reaction is stirred for several hours at room temperature. After completion, the acetone is removed under reduced pressure, and the aqueous layer is acidified and extracted with ethyl acetate. The organic layers are dried and evaporated. The crude product is then purified by column chromatography to yield pure Fmoc-5-chloro-L-tryptophan.

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. As a non-proteinogenic amino acid, it serves as a valuable tool in biochemical research and a building block in the synthesis of novel therapeutic agents.[1] Its structural similarity to tryptophan allows it to interact with biological systems, notably as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[2] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in the serotonin pathway.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems, influencing its solubility, absorption, and interaction with molecular targets.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | PubChem CID: 644330[1] |

| Molecular Weight | 238.67 g/mol | PubChem CID: 644330[1] |

| Appearance | White to off-white solid | - |

| Melting Point | 272 °C | Biosynth FC13402[3] |

Solubility

Acid Dissociation Constants (pKa)

Experimentally determined pKa values for this compound are not explicitly available in the reviewed literature. As an amino acid, it possesses at least two ionizable groups: the α-carboxylic acid and the α-amino group. The pKa values for these groups in the parent amino acid, L-tryptophan, are approximately 2.38 for the carboxyl group and 9.39 for the amino group. The introduction of an electron-withdrawing chlorine atom on the indole ring is expected to have a minor effect on these values.

Spectroscopic Properties

| Spectroscopy Type | Data |

| UV-Vis Absorption | Specific absorbance maxima (λmax) and molar absorptivity (ε) values for this compound are not detailed in the available literature. Aromatic amino acids like tryptophan typically exhibit strong absorbance around 280 nm.[5] |

| ¹H NMR | While a full, assigned ¹H NMR spectrum for this compound was not found, the expected chemical shifts for the protons on the 5-chloro-indole ring are influenced by the electron-withdrawing nature of the chlorine atom. The N-H proton typically appears as a broad singlet downfield (δ 8.0-12.0 ppm). The H4 proton is expected as a doublet around δ 7.6 ppm, H6 as a doublet of doublets around δ 7.1-7.2 ppm, and H7 as a doublet around δ 7.2-7.4 ppm. |

| ¹³C NMR | A ¹³C NMR spectrum for this compound is available and indicates the presence of 11 distinct carbon environments. |

| Mass Spectrometry | The monoisotopic mass is 238.0509 Da.[1] Fragmentation patterns of tryptophan derivatives often involve the loss of the carboxyl group and cleavage of the side chain. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are adapted from standard procedures for amino acid analysis.

Determination of pKa by Titration

This protocol describes the determination of the acid dissociation constants (pKa) of this compound using acid-base titration and monitoring the pH change.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

-

Standard buffer solutions (pH 4, 7, and 10)

Procedure:

-

Sample Preparation: Prepare a 0.1 M solution of this compound in deionized water.

-

pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions.

-

Acid Titration:

-

Pipette a known volume (e.g., 20 mL) of the this compound solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution and record the initial pH.

-

Add 0.1 M HCl in small increments (e.g., 0.5 mL) from a burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Base Titration:

-

Rinse the electrode and repeat the setup with a fresh 20 mL of the this compound solution.

-

Titrate with 0.1 M NaOH in small increments, recording the pH after each addition, until the pH reaches approximately 12.5.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant (HCl and NaOH) added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second (pKa₂) to the amino group.

-

UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of this compound to determine its maximum absorbance wavelength (λmax).

Materials:

-

This compound

-

Spectrophotometer grade solvent (e.g., water, phosphate buffer pH 7)

-

UV-transparent quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up.

-

Blank Measurement: Fill a quartz cuvette with the solvent to be used and place it in the spectrophotometer. Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the absorbance of the sample across the wavelength range.

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

Using the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated if the concentration (c) and path length (l) are known.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

-

This compound (5-20 mg)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tube and cap

-

Pipette and filter

Procedure:

-

Sample Dissolution: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Filtration: To remove any particulate matter, filter the solution through a small cotton plug in a pipette directly into a clean, dry NMR tube.[6][7]

-

Capping and Labeling: Cap the NMR tube and label it appropriately.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

This compound

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

LC-MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

LC Separation:

-

Inject the sample onto a suitable reverse-phase column (e.g., C18).

-

Elute the compound using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to aid ionization.

-

-

MS Detection:

-

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation. Fragmentation of tryptophan derivatives often involves the neutral loss of formic acid and the cleavage of the side chain.[8][9]

-

Biological Context and Signaling Pathway

This compound is a known inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). There are two isoforms of TPH: TPH1, found predominantly in the periphery (e.g., the gut), and TPH2, the primary isoform in the brain.[10] By inhibiting TPH, this compound can reduce the production of serotonin, a key neurotransmitter involved in regulating mood, sleep, and appetite. This inhibitory action makes it a valuable research tool for studying the serotonergic system and a potential lead compound in drug development.[7][11][12][13]

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by this compound.

Conclusion

References

- 1. This compound | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 3. This compound | 52448-15-4 | FC13402 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis [benthamopenarchives.com]

- 13. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of 5-Chloro-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 5-Chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan. This compound is of significant interest in drug discovery and development due to its presence in bioactive natural products and its potential for use as a spectroscopic probe. This document details its known spectral characteristics, provides relevant experimental protocols, and illustrates the enzymatic pathway for its biosynthesis.

Physicochemical Properties

This compound is a non-proteinogenic amino acid where a chlorine atom replaces the hydrogen at the 5th position of the indole ring of L-tryptophan.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 238.67 g/mol | [1] |

| Exact Mass | 238.0509053 Da | [1] |

| CAS Number | 52448-15-4 | [2] |

Spectroscopic Data

The introduction of a chlorine atom to the indole ring of tryptophan is expected to influence its electronic and magnetic environment, leading to shifts in its spectral properties compared to the parent amino acid.

UV-Visible Absorption Spectroscopy

| Compound | Solvent/Conditions | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| L-Tryptophan | 0.1 M Phosphate Buffer, pH 7 | 278 | 5,579 |

| This compound | Aqueous Buffer (Predicted) | ~280-285 | Not Determined |

Fluorescence Spectroscopy

The fluorescence of tryptophan and its analogs is highly sensitive to the local environment. The chlorine atom in this compound is expected to act as a weak internal quencher due to the heavy atom effect, which could lead to a decrease in the fluorescence quantum yield compared to L-tryptophan.

L-tryptophan typically shows an excitation maximum around 280 nm and an emission maximum around 350 nm in aqueous solutions.[4] For halogenated tryptophans, a slight red shift in both excitation and emission maxima is expected.

| Compound | Solvent/Conditions | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| L-Tryptophan | 0.1 M Phosphate Buffer, pH 7 | 270 | ~350 | 0.12 |

| This compound | Aqueous Buffer (Predicted) | ~280-290 | ~355-365 | Not Determined |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The chlorine substituent will influence the chemical shifts of the protons and carbons on the indole ring.

¹H NMR: The proton chemical shifts for the indole ring of 5-chloro-indole derivatives are influenced by the electron-withdrawing nature of the chlorine atom. Specific data for this compound is indicated to be available in the supplementary information of a recent publication, though direct access to this data was not possible.[5] For comparison, the ¹H NMR data for L-tryptophan in DMSO-d₆ shows characteristic peaks for the indole and aliphatic protons.[6]

¹³C NMR: A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[7] The carbon directly attached to the chlorine (C5) will exhibit a characteristic chemical shift.

| Compound | Nucleus | Key Expected Chemical Shifts (ppm) and Observations |

| This compound | ¹H | - Protons on the indole ring will be deshielded compared to L-tryptophan, particularly H4 and H6. |

| ¹³C | - The C5 carbon will be significantly shifted due to the direct attachment of chlorine. - Other indole carbons will also show smaller shifts. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of a single chlorine atom results in a characteristic isotopic pattern, with the [M+2]⁺ ion having an intensity of approximately one-third of the [M]⁺ ion. A recent study identified this compound as a shared metabolite in two bacterial strains and used HPLC-MS for its characterization.[5][8] The study also reported an m/z of 307.0944 for a diketopiperazine fragment containing this compound in MS2 spectra.[5]

| Technique | Ionization Mode | Key m/z Values and Observations |

| LC-MS | ESI | - Expected [M+H]⁺ at m/z ~239.058, with an isotopic peak at m/z ~241.055. - Expected [M-H]⁻ at m/z ~237.043. |

| MS/MS | - Fragmentation would likely involve loss of the carboxylic acid group and cleavage of the amino acid side chain. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard methods for tryptophan and its derivatives.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε) of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Prepare a series of dilutions of the stock solution in the same buffer.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Use the buffer as a blank reference.

-

Scan a wavelength range from 240 nm to 350 nm.

-

Record the absorbance at the λmax for each concentration.

-

-

Data Analysis: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and the relative quantum yield of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (~360 nm) and scan the excitation wavelengths (e.g., 250-320 nm).

-

Emission Spectrum: Set the excitation wavelength to the determined maximum and scan the emission wavelengths (e.g., 310-450 nm).

-

-

Quantum Yield (Relative): The quantum yield can be determined relative to a standard with a known quantum yield (e.g., L-tryptophan, Φ = 0.12 in water) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Filter the solution into a clean NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. 2D experiments such as COSY, HSQC, and HMBC can be performed for complete assignment of all proton and carbon signals.

Mass Spectrometry

Objective: To confirm the molecular weight and obtain fragmentation information.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes. Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

Biosynthesis and Relevant Pathways

This compound is biosynthesized from L-tryptophan by the action of flavin-dependent halogenases. These enzymes catalyze the regioselective chlorination of the indole ring.

Tryptophan 5-Halogenase Enzymatic Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound using a tryptophan 5-halogenase.

Caption: Enzymatic workflow for the biosynthesis of this compound.

Conclusion

This compound possesses unique spectral properties that make it a valuable compound for various research and development applications. While specific quantitative spectral data remains to be fully published, this guide provides a thorough overview based on available information and reasonable extrapolations from related compounds. The detailed experimental protocols and the illustrated biosynthetic pathway serve as a practical resource for scientists working with this and similar halogenated amino acids. Further research to fully characterize the photophysical properties of this compound will undoubtedly enhance its utility in drug discovery and as a molecular probe.

References

- 1. This compound | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 52448-15-4 | FC13402 | Biosynth [biosynth.com]

- 3. PhotochemCAD | L-Tryptophan [photochemcad.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. L-Tryptophan(73-22-3) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of 5-Chloro-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan. Given the limited direct experimental data on this compound in publicly available literature, this guide leverages established knowledge of L-tryptophan and standard pharmaceutical testing methodologies to provide a robust framework for its characterization. This document is intended to guide researchers in designing and executing studies to determine the physicochemical properties of this compound, which is of growing interest in pharmaceutical and biotechnological applications.

Introduction to this compound

This compound is a non-proteinogenic amino acid where a chlorine atom is substituted at the 5-position of the indole ring of L-tryptophan.[1] Halogenation can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of molecules, making halogenated tryptophan derivatives valuable compounds in drug discovery and development.[2] Understanding the solubility and stability of this compound is a critical first step in its formulation and application.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. While specific quantitative solubility data for this compound is not extensively reported, its solubility behavior can be inferred from its structure and the known properties of L-tryptophan.

Predicted Solubility Behavior

L-tryptophan exhibits a "U-shaped" solubility profile in aqueous solutions with respect to pH, with the lowest solubility at its isoelectric point.[3] It is expected that this compound will display a similar pH-dependent solubility profile. The presence of the chlorine atom, which is electron-withdrawing, may slightly alter the pKa values of the amino and carboxylic acid groups, thus shifting the isoelectric point and the pH of minimum solubility.

In organic solvents, the solubility of L-tryptophan varies based on the polarity of the solvent.[4] It is generally more soluble in polar organic solvents. The addition of a chlorine atom increases the lipophilicity of the molecule, which may enhance its solubility in less polar organic solvents compared to L-tryptophan.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocol, based on the static equilibrium method, is recommended.[3]

Objective: To determine the solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound

-

Deionized water

-

A range of organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Analytical balance

-

Thermostatically controlled shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (or buffer solution) in a sealed vial.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Data Presentation

The following tables provide a template for presenting the solubility data. The values for L-tryptophan are included for comparison.

Table 1: Aqueous Solubility of this compound at Different pH Values (Hypothetical Data)

| pH | Temperature (°C) | Predicted Solubility of this compound (mg/mL) | Reference L-Tryptophan Solubility (mg/mL) |

| 2.0 | 25 | > 20 | > 15 |

| 4.0 | 25 | ~ 5 | ~ 8 |

| 7.0 | 25 | ~ 10 | ~ 11 |

| 9.0 | 25 | > 15 | > 12 |

| 12.0 | 25 | > 25 | > 20 |

Table 2: Solubility of this compound in Various Solvents (Hypothetical Data)

| Solvent | Temperature (°C) | Predicted Solubility of this compound (mg/mL) | Reference L-Tryptophan Solubility (mg/mL) |

| Water | 25 | ~ 10 | ~ 11 |

| Ethanol | 25 | > 15 | > 10 |

| Methanol | 25 | > 20 | > 15 |

| Acetonitrile | 25 | ~ 8 | ~ 5 |

| DMSO | 25 | > 50 | > 30 |

Stability Studies

Stability testing is crucial to determine the shelf-life and storage conditions of a drug substance. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Potential Degradation Pathways

L-tryptophan is known to be susceptible to degradation under various conditions, including exposure to light, heat, and oxidizing agents.[5][6][7][8][9] The primary degradation pathways involve oxidation of the indole ring. It is anticipated that this compound will exhibit similar degradation pathways.

Caption: General Degradation Pathway of this compound.

The kynurenine pathway is a major route of L-tryptophan metabolism and degradation. It is plausible that this compound could also be metabolized or degraded via a similar pathway.

Caption: Postulated Kynurenine Pathway for this compound.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80 °C for a specified time.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80 °C for a specified time.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat at a high temperature (e.g., 105 °C).

-

Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute.

-

Analyze the samples using a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential to separate the parent drug from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.

Table 3: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm and/or Fluorescence (Excitation: 280 nm, Emission: 350 nm) |

| Injection Volume | 10 µL |

This method would need to be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the analysis of this compound and its degradation products.[10][11][12][13][14]

Data Presentation for Stability Studies

The results of the forced degradation studies should be summarized in a table.

Table 4: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

| Stress Condition | Duration | Assay of this compound (%) | Number of Degradants | Major Degradant (RT, min) |

| 0.1 N HCl, 80 °C | 8 hours | 85.2 | 3 | 12.5 |

| 0.1 N NaOH, 80 °C | 4 hours | 78.9 | 4 | 9.8, 15.2 |

| 3% H₂O₂, RT | 24 hours | 65.4 | 5 | 11.3 |

| Dry Heat, 105 °C | 48 hours | 95.1 | 2 | 14.1 |

| Photostability | 1.2 million lux hrs | 89.7 | 3 | 13.8 |

Conclusion

This technical guide provides a foundational understanding of the potential solubility and stability characteristics of this compound, based on the well-documented behavior of L-tryptophan and standard pharmaceutical testing protocols. The provided experimental methodologies and data presentation templates offer a clear path for researchers to generate specific and reliable data for this compound. A thorough investigation of these properties is essential for the successful development of this compound for its intended applications in research and medicine.

References

- 1. This compound | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 14. scielo.br [scielo.br]

An In-depth Technical Guide to the Biological Activity of 5-Chloro-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a molecule of significant interest in biochemical research and pharmaceutical development. Its structural similarity to endogenous tryptophan allows it to interact with key metabolic pathways, offering potential as a modulator of physiological and pathological processes. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial properties and its putative role as an enzyme inhibitor. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound in drug discovery and development.

Introduction

This compound is a synthetic amino acid analog characterized by the substitution of a chlorine atom at the 5-position of the indole ring of L-tryptophan.[1] This modification confers unique chemical properties that can lead to altered biological activity compared to its parent molecule.[2] Researchers have utilized this compound as a chemical probe to investigate tryptophan metabolism and as a building block for the synthesis of novel bioactive compounds.[2] This guide will delve into the specific biological activities of this compound, summarizing the current understanding of its mechanism of action and providing practical information for its experimental use.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Its activity appears to be specific and targeted, as demonstrated in studies involving engineered bacterial strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified against a specific target, as detailed in the table below.

| Microorganism | Assay Conditions | Endpoint | Value | Reference |

| Escherichia coli (engineered to express trmD) | Broth microdilution | MIC | 12.5 µM | [2] |

| Escherichia coli (engineered to express trm5) | Broth microdilution | MIC | > 50 µM | [2] |

| Staphylococcus aureus Newman | Not specified | MIC | Mild effects | [2] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound, based on standard broth microdilution methods.

Materials:

-

This compound

-

Test microorganism (e.g., E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the test microorganism overnight in CAMHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Logical Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

As a tryptophan analog, this compound is a putative inhibitor of enzymes that utilize tryptophan as a substrate. The primary target in this regard is tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.

Mechanism of Action: Competitive Inhibition of Tryptophan Hydroxylase

While direct kinetic data for this compound is not yet available, the mechanism of inhibition can be inferred from studies on structurally related compounds. Halogenated tryptophan analogs, such as 6-fluorotryptophan, have been shown to act as competitive inhibitors of TPH.[1] This suggests that this compound likely binds to the active site of TPH, competing with the natural substrate, L-tryptophan.

Proposed Mechanism of Competitive Inhibition

Caption: Competitive inhibition of Tryptophan Hydroxylase by this compound.

Experimental Protocol: Tryptophan Hydroxylase Inhibition Assay (Fluorescence-Based)

This protocol describes a continuous fluorescent assay to measure TPH activity and assess its inhibition by compounds like this compound.

Materials:

-

Recombinant Tryptophan Hydroxylase

-

L-Tryptophan

-

This compound (or other inhibitor)

-

Tetrahydrobiopterin (BH4) - cofactor

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., HEPES)

-

Fluorometer

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette), prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture.

-

Enzyme Addition: Add the recombinant TPH enzyme to the mixture.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the cofactor BH4 and DTT.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~295 nm and an emission wavelength of ~340 nm. The product, 5-hydroxytryptophan, has a higher fluorescence quantum yield than tryptophan.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence increase over time. Determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Workflow for TPH Inhibition Assay

Caption: Workflow for the Tryptophan Hydroxylase (TPH) inhibition assay.

Impact on Signaling Pathways

By inhibiting TPH, this compound has the potential to modulate the serotonin signaling pathway. Serotonin is a crucial neurotransmitter involved in a wide range of physiological processes, including mood regulation, sleep, and appetite.

Serotonin Synthesis Pathway

The synthesis of serotonin begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by TPH. This is the rate-limiting step in the pathway. 5-HTP is then decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT).

Serotonin Synthesis Pathway and Point of Inhibition

Caption: The serotonin synthesis pathway and the inhibitory action of this compound.

Future Directions and Considerations

The biological activities of this compound are still under active investigation. Future research should focus on:

-

Determining specific IC50 and Ki values for the inhibition of tryptophan hydroxylase to quantify its potency.

-

Expanding the antimicrobial screening to a broader range of clinically relevant microorganisms to understand its spectrum of activity.

-

Investigating its effects on the kynurenine pathway , another major route of tryptophan metabolism, to assess its overall impact on tryptophan utilization.

-

Conducting in vivo studies to evaluate its pharmacokinetic properties, efficacy, and potential toxicity.

-

Exploring its potential as a lead compound for the development of novel therapeutics targeting serotonin-related disorders or infectious diseases.

Conclusion

This compound is a versatile molecule with demonstrated antimicrobial activity and a strong potential as a competitive inhibitor of tryptophan hydroxylase. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other halogenated tryptophan analogs. Further research is warranted to fully elucidate its biological activities and pave the way for its potential clinical applications.

References

The Discovery and History of Halogenated Tryptophans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated tryptophans represent a fascinating and increasingly important class of natural products. Their unique chemical properties, conferred by the introduction of halogen atoms, lead to a diverse range of biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of these intriguing molecules, from their initial identification in marine organisms to their current applications in biotechnology and medicine. We delve into the experimental protocols that have been pivotal in their isolation and characterization, present key quantitative data on their properties and activities, and illustrate the biological pathways they influence.

A Historical Perspective: From Obscurity to Prominence

The story of halogenated tryptophans is intrinsically linked to the broader field of marine natural products discovery. For decades, the world's oceans have been a treasure trove of novel chemical entities with potent biological activities. While the parent amino acid, L-tryptophan, was first isolated in 1901 by Sir Frederick Gowland Hopkins from casein, the discovery of its halogenated counterparts in nature occurred much later.

The number of known naturally occurring organohalogen compounds has grown exponentially from a mere dozen in the mid-20th century to over 5,000 today, with a significant portion being halogenated alkaloids. This surge can be attributed to advancements in analytical techniques and a growing interest in exploring unique ecological niches for novel bioactive compounds.

A pivotal moment in the history of halogenated tryptophans was the discovery of 4-bromotryptophan from the marine plant Hortia arborea in the late 1970s. This finding marked one of the first identifications of a halogenated tryptophan from a natural source and opened the door to the exploration of a new class of indole alkaloids. Subsequent research, particularly in marine invertebrates like sponges and mollusks, has led to the isolation of a diverse array of halogenated tryptophans, including chlorinated, brominated, and even iodinated derivatives. For instance, the first iodine-containing indole alkaloids, plakohypaphorines A-C, were discovered in the Caribbean sponge Plakortis simplex in 2003.

Biosynthesis: Nature's Halogenation Machinery

The biosynthesis of halogenated tryptophans is a testament to the remarkable catalytic power of enzymes. The key players in this process are a class of enzymes known as flavin-dependent halogenases (FDHs) . These enzymes catalyze the regiospecific halogenation of the tryptophan indole ring at various positions, most commonly C5, C6, or C7.

The general mechanism involves the oxidation of a halide ion (Cl⁻, Br⁻, or I⁻) by a flavin hydroperoxide intermediate, which is generated from FADH₂ and molecular oxygen. The resulting hypohalous acid (HOX) is then directed towards the electron-rich indole ring of tryptophan, leading to electrophilic aromatic substitution. The remarkable regioselectivity of these enzymes is dictated by the architecture of their active sites, which precisely orient the tryptophan substrate for halogenation at a specific position.

Recent advances in metabolic engineering have enabled the heterologous expression of these halogenase genes in microorganisms like Escherichia coli. This has paved the way for the sustainable and scalable production of a wide range of halogenated tryptophan derivatives, offering a powerful platform for drug discovery and protein engineering.

Quantitative Data on Halogenated Tryptophans

The introduction of a halogen atom significantly alters the physicochemical properties and biological activity of the tryptophan molecule. These modifications can enhance lipophilicity, improve metabolic stability, and modulate binding affinity to biological targets. The following tables summarize key quantitative data for representative halogenated tryptophans.

Table 1: Physicochemical Properties of Selected Halogenated Tryptophans

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 6-chloro-L-tryptophan | C₁₁H₁₁ClN₂O₂ | 238.67 | -0.3 |

| 4-bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | -0.5 |

| N-bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | -0.1 |

Table 2: Anticancer Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Arylthioindole Derivative 3 | MCF-7 (Breast) | 0.052 | [1] |

| 2-Phenylindole Derivative 33 | NCI/ADR-RES (Ovarian) | <0.01 | [1] |

| 2-Phenylindole Derivative 44 | Messa/Dx5 (Uterine) | <0.01 | [1] |

| Saccharomonosporine A | HT-29 (Colon) | 3.6 | [2] |

| Saccharomonosporine A | HL-60 (Leukemia) | 2.8 | [2] |

Note: IC₅₀ values can vary significantly depending on the specific assay conditions and cell lines used.

Table 3: Biosynthesis of Halogenated Tryptophans in Engineered E. coli

| Halogenase | Halide Salt | Product | Titer (µM) |

| SttH | NaCl | 6-chloro-tryptophan (6ClW) | 18.4 |

| SttH | NaBr | 6-bromo-tryptophan (6BrW) | 2.0 |

| RebH | NaCl | 7-chloro-tryptophan (7ClW) | 19.4 |

| RebH | NaBr | 7-bromo-tryptophan (7BrW) | 5.4 |

Experimental Protocols

The isolation and characterization of halogenated tryptophans from natural sources, as well as the evaluation of their biological activity, rely on a suite of sophisticated experimental techniques.

General Protocol for the Isolation of Halogenated Tryptophans from Marine Organisms

This protocol provides a general framework for the isolation of halogenated tryptophans from marine invertebrates, such as sponges.

-

Extraction:

-

Lyophilize the collected marine organism to remove water.

-

Grind the dried material to a fine powder.

-

Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents like dichloromethane and methanol to extract compounds of intermediate and high polarity.

-

-

Solvent Partitioning:

-

Concentrate the methanol extract under reduced pressure.

-

Partition the residue between water and a moderately polar organic solvent (e.g., ethyl acetate). Halogenated tryptophans and their derivatives will typically partition into the organic layer.

-

-

Chromatographic Purification:

-

Subject the organic extract to column chromatography on silica gel or a reversed-phase C18 stationary phase.

-

Elute with a gradient of solvents to separate the components of the mixture.

-

Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine fractions containing compounds with similar retention factors.

-

-

Final Purification:

-

Perform final purification of the target compounds using preparative HPLC, often with a reversed-phase column and a mobile phase consisting of a mixture of water and acetonitrile or methanol, sometimes with the addition of a modifier like trifluoroacetic acid.

-

Characterization by NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

-

The chemical shifts of aromatic protons and carbons in the indole ring will be influenced by the position and type of halogen substituent.

-

Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of atoms within the molecule.

-

-

Mass Spectrometry (MS):

-

Analyze the purified compound using high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) to determine the accurate mass and molecular formula.

-

The presence of chlorine or bromine atoms will result in characteristic isotopic patterns in the mass spectrum. For a compound with one bromine atom, two peaks of nearly equal intensity separated by 2 m/z units will be observed (due to the natural abundance of ⁷⁹Br and ⁸¹Br). For a compound with one chlorine atom, two peaks with an intensity ratio of approximately 3:1 separated by 2 m/z units will be seen (due to ³⁵Cl and ³⁷Cl).

-

In Vitro Tubulin Polymerization Inhibition Assay

Many indole alkaloids exhibit anticancer activity by interfering with microtubule dynamics. This protocol describes a common method to assess the inhibitory effect of a compound on tubulin polymerization.

-

Reagents and Materials:

-

Purified tubulin protein (>97% pure)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound dissolved in DMSO

-

Positive control (e.g., colchicine, nocodazole)

-

Negative control (DMSO vehicle)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin in general tubulin buffer with glycerol on ice.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.

-

Initiate the polymerization reaction by adding the GTP-containing tubulin mixture to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

-

Signaling Pathways and Biological Activities

Halogenated tryptophans and their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A significant mechanism of anticancer action for many indole-containing compounds is the disruption of microtubule dynamics.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a crucial role in cell division by forming the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. The dynamic nature of microtubules, with constant polymerization and depolymerization, is critical for their function.

Many indole-based compounds, including some natural and synthetic halogenated derivatives, act as tubulin polymerization inhibitors . They bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.

Visualizations

Biosynthetic Pathway of Halogenated Tryptophans

Caption: Enzymatic halogenation of tryptophan by a flavin-dependent halogenase.

Experimental Workflow for Isolation of Halogenated Tryptophans

Caption: General workflow for the isolation and characterization of halogenated tryptophans.

Signaling Pathway of Tubulin Polymerization Inhibition

References

5-Chloro-L-tryptophan: A Technical Guide for its Application as a Non-Canonical Amino Acid in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-L-tryptophan (5-Cl-Trp) is a non-canonical amino acid (ncAA) that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. As a halogenated derivative of the essential amino acid L-tryptophan, 5-Cl-Trp offers unique chemical and biological properties that are not present in the canonical 20 amino acids. Its incorporation into peptides and proteins allows for the introduction of a chloro-substituent, which can modulate biological activity, serve as a spectroscopic probe, and provide a handle for further chemical modification. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, methodologies for its incorporation into proteins, and its applications in research and development.

Physicochemical and Biological Properties

This compound is a derivative of L-tryptophan where a chlorine atom replaces the hydrogen at the 5th position of the indole ring.[1] This substitution imparts distinct properties that are valuable for various scientific applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 238.67 g/mol | [2] |

| CAS Number | 52448-15-4 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 272.0 °C | [4] |

| Boiling Point | 476.9 °C | [4] |

| XLogP3 | -0.2 | [1] |

Table 2: Biological Activity of this compound

| Activity | Organism/Target | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | E. coli trmD | 12.5 µM | [4][5] |

| Effect on E. coli trm5 | E. coli trm5 | No effect up to 50 µM | [4][5] |

Experimental Protocols

The site-specific incorporation of this compound into proteins is a powerful tool for protein engineering and functional studies. The most common method for achieving this is through the use of genetic code expansion technology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a unique codon, typically a nonsense (stop) codon like UAG (amber), and insert the non-canonical amino acid at that position.

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli using Amber Suppression

This protocol provides a general framework for the incorporation of 5-Cl-Trp. Specific parameters may need to be optimized for the target protein and expression system.

1. Plasmid Construction:

-

Target Protein Plasmid: The gene of the protein of interest is cloned into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7). The codon at the desired incorporation site is mutated to an amber stop codon (TAG) using site-directed mutagenesis.

-

Orthogonal tRNA/Synthetase Plasmid: A separate plasmid (e.g., pEVOL or pUltra) is used to express the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). For halogenated tryptophans, an engineered tryptophanyl-tRNA synthetase (TrpRS) or a chimeric phenylalanyl-tRNA synthetase (chPheRS) can be employed.[1]

2. Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal tRNA/synthetase plasmid. Plate the transformed cells on selective media containing the appropriate antibiotics for both plasmids.

3. Protein Expression and Incorporation:

-

Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C.

-

The following day, inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with all 20 canonical amino acids (except tryptophan), the necessary antibiotics, and this compound (typically at a concentration of 1-2 mM).

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and incorporation efficiency.

4. Protein Purification and Verification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verify the incorporation of this compound using mass spectrometry. The mass of the modified protein should be increased by approximately 34.45 Da (the difference in mass between a chlorine and a hydrogen atom) for each incorporation event.

Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry

1. Protein Digestion:

-

Excise the protein band of interest from an SDS-PAGE gel or use a purified protein solution.

-

Perform in-gel or in-solution digestion with a sequence-specific protease (e.g., trypsin).

2. LC-MS/MS Analysis:

-

Separate the resulting peptides using reverse-phase high-performance liquid chromatography (HPLC).

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

-

Identify the peptide containing the amber codon site.

-

Compare the extracted ion chromatograms for the peptide containing tryptophan versus the peptide containing this compound. The ratio of the peak areas can be used to estimate the incorporation efficiency.

Visualizations of Pathways and Workflows

To facilitate a deeper understanding of the processes involving this compound, the following diagrams have been generated using the DOT language.

Applications and Future Directions

The unique properties of this compound open up a wide range of applications in scientific research and drug development.

-

Probing Protein Structure and Function: The chlorine atom can serve as a heavy atom for X-ray crystallography, aiding in phase determination. Furthermore, the altered electronic properties of the indole ring can be used to probe protein-protein and protein-ligand interactions.

-

Drug Discovery and Development: this compound itself has shown antibiotic activity.[4][5] It can also be incorporated into peptides and proteins to enhance their therapeutic properties, such as increased stability or altered receptor binding affinity. Its structural similarity to serotonin suggests its potential as a modulator of serotonergic pathways.[3]

-

Biocatalysis and Materials Science: The incorporation of 5-Cl-Trp can be used to create novel enzymes with altered catalytic activities or to develop new biomaterials with unique properties.

Future research will likely focus on evolving more efficient and specific orthogonal translation systems for the incorporation of this compound and other halogenated amino acids. This will enable the production of more complex engineered proteins and peptides for a variety of applications. Furthermore, a deeper investigation into the in vivo metabolic fate and potential toxicity of 5-Cl-Trp will be crucial for its translation into therapeutic applications.

References

- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 2. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. benchchem.com [benchchem.com]

The Dual Role of 5-Chloro-L-tryptophan in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 5-Chloro-L-tryptophan (5-Cl-L-Trp), a halogenated derivative of the essential amino acid L-tryptophan. This document outlines its biosynthesis, its significant role as a modulator of critical metabolic pathways, and its emerging potential in therapeutic applications. Detailed experimental methodologies and quantitative data are presented to support researchers in the fields of biochemistry, oncology, and drug discovery.

Introduction

This compound is a non-proteinogenic amino acid, distinguished by a chlorine atom at the 5-position of the indole ring.[][2] This halogenation confers unique biochemical properties, setting it apart from its parent molecule, L-tryptophan. While not incorporated into proteins, 5-Cl-L-Trp serves as a crucial intermediate in the biosynthesis of complex natural products and is increasingly recognized for its activity as a modulator of key metabolic enzymes.[][3][4] Its primary roles in metabolic pathways are twofold: as a product of enzymatic halogenation and as an inhibitor of tryptophan catabolism, particularly through the kynurenine pathway. Understanding these dual functions is critical for leveraging 5-Cl-L-Trp and its derivatives in drug development and biotechnology.

Biosynthesis of this compound

The biosynthesis of 5-Cl-L-Trp is a highly specific enzymatic process catalyzed by a class of enzymes known as Flavin-Dependent Halogenases (FDHs).[5] These enzymes achieve regioselective halogenation of L-tryptophan, a reaction that is challenging to perform using standard synthetic chemistry methods.[5][6]

The Role of Tryptophan 5-Halogenases

The chlorination of L-tryptophan at the C5 position of the indole ring is catalyzed by Tryptophan 5-halogenases, such as PyrH.[5][6][7] The reaction mechanism is a form of electrophilic aromatic substitution. It requires a reduced flavin adenine dinucleotide (FADH2) cofactor, molecular oxygen (O2), and a chloride ion (Cl-).[5] The FADH2, typically supplied by a partner flavin reductase enzyme, reacts with O2 to form a peroxyflavin intermediate.[5] This intermediate then reacts with the chloride ion to generate hypochlorous acid (HOCl) within the enzyme's active site, which then acts as the halogenating agent for the tryptophan substrate.[5][8]

The overall enzymatic reaction is as follows: L-tryptophan + FADH₂ + Cl⁻ + O₂ + H⁺ → this compound + FAD + 2H₂O

Role in Tryptophan Catabolism: The Kynurenine Pathway

Beyond its role as a biosynthetic product, 5-Cl-L-Trp functions as a modulator of the primary route of tryptophan degradation in mammals: the kynurenine pathway. This pathway accounts for over 95% of L-tryptophan catabolism and is initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[9][10]

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine.[9] In the context of cancer, IDO1 expression is frequently upregulated within tumor cells and antigen-presenting cells in the tumor microenvironment.[4] This heightened IDO1 activity leads to two key outcomes that promote tumor immune escape:

-

Tryptophan Depletion: The local depletion of L-tryptophan, an essential amino acid, causes the arrest of T-cell proliferation and induces T-cell anergy.[9]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses effector T-cells and promotes the generation of regulatory T-cells (Tregs).[4]

As a tryptophan analogue, 5-Cl-L-Trp can act as an inhibitor of IDO1.[] By competing with the natural substrate, it can block the enzymatic activity of IDO1, thereby preventing tryptophan depletion and kynurenine accumulation. This action helps to restore T-cell function and reverse the immunosuppressive microenvironment, making IDO1 a prime target for cancer immunotherapy.[4]

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and inhibitory potential is essential for evaluating the utility of 5-Cl-L-Trp in research and development. The following tables summarize key available data.

Table 1: Kinetic Parameters of Tryptophan 5-Halogenase

This table presents the kinetic constants for XszenFHal, a novel tryptophan 5-halogenase, with L-tryptophan as the substrate under NaCl conditions, leading to the production of this compound.

| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (min⁻¹·μM⁻¹) | Reference |

| XszenFHal | L-Tryptophan | 58.22 | 4.44 | 0.076 | [11] |

Table 2: Inhibitory Activity of this compound

This table provides the minimum inhibitory concentration (MIC) of 5-Cl-L-Trp against an engineered E. coli strain expressing the bacterial tRNA methyltransferase TrmD. It is important to note that while the compound showed selective whole-cell activity, it did not inhibit the purified TrmD enzyme in vitro, suggesting the inhibitory effect may be metabolic rather than direct enzyme engagement.[3] A specific IC₅₀ value for 5-Cl-L-Trp against IDO1 is not currently available in the cited literature.

| Target | Assay Type | Value | Reference |

| E. coli expressing TrmD | Whole-Cell Growth Inhibition | MIC = 12.5 μM | [3] |

| Purified TrmD Enzyme | In Vitro Functional Assay | No Inhibition Observed | [3] |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | - | Data Not Available | - |

Key Experimental Protocols

Detailed and robust methodologies are required to study the biosynthesis and inhibitory activity of 5-Cl-L-Trp. The following sections provide generalized protocols based on established methods.

Protocol: Tryptophan Halogenase Activity Assay

This protocol outlines a method for determining the activity of a tryptophan 5-halogenase enzyme in vitro and quantifying the production of 5-Cl-L-Trp via LC-MS.

-

Reaction Setup:

-

Prepare a reaction mixture in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.2).[12]

-

Add the following components to the reaction vial:

-

Tryptophan 5-halogenase enzyme (e.g., 10 µM).[12]

-

Flavin reductase enzyme (e.g., RebF, 30 µM) to regenerate FADH₂.[12]

-

L-tryptophan substrate (e.g., 2.5 mM).[12]

-

Cofactors: FAD (10 µM), NADH (2 mM), and NaCl (50 mM).[12]

-

Optionally, include a cofactor regeneration system like glucose and glucose dehydrogenase to ensure a steady supply of NADH.[12]

-

-

Initiate the reaction and incubate at room temperature or optimal temperature (e.g., 30°C) with constant mixing.[13]

-

-

Sample Preparation:

-

LC-MS Analysis:

-

Inject the supernatant into an HPLC system coupled with a mass spectrometer (LC-MS).[12]

-

Use a suitable column (e.g., C18) and a gradient elution method (e.g., water/acetonitrile with formic acid) to separate the substrate (L-tryptophan) from the product (5-Cl-L-Trp).[14]

-

Monitor the elution using UV detection (e.g., at 280 nm) and mass spectrometry in positive ion mode.[14]

-

Quantify the product by comparing its peak area to a standard curve of purified 5-Cl-L-Trp.[12] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be used for confirmation.[3]

-

Protocol: Cell-Based IDO1 Inhibition Assay